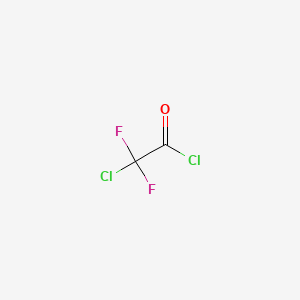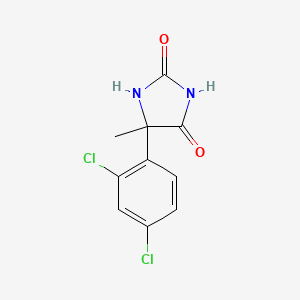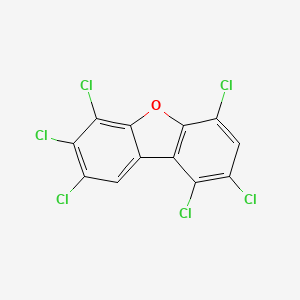
Chlorodifluoroacetyl chloride
Overview
Description
Chlorodifluoroacetyl chloride is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to acetyl chloride, which has been studied for its microwave spectrum, revealing details about the internal rotation of the methyl group and the chlorine nuclear quadrupole coupling constants . This compound itself has been characterized in several forms, including as an azide , isothiocyanate , disulfide , thioacetic acid , and isocyanate . These studies have provided insights into its molecular structure, conformation, and decomposition pathways.
Synthesis Analysis
The synthesis of this compound derivatives has been explored in various contexts. For instance, chlorodifluoroacetyl azide was prepared and characterized, with its vibrational spectra analyzed for a single conformer . Chlorodifluoroacetyl isothiocyanate was synthesized by reacting this compound with AgNCS . Similarly, chlorodifluoroacetyl isocyanate was prepared through the reaction of this compound with AgNCO . These studies demonstrate the reactivity of this compound and its utility as a precursor for various derivatives.
Molecular Structure Analysis
The molecular structure and conformation of this compound and its derivatives have been extensively studied. Gas-phase electron diffraction studies have provided detailed information on the conformation of chloroacetyl chloride and dichloroacetyl chloride . For this compound, the predominant conformer has the two chlorine atoms in a gauche orientation to each other . The structural parameters obtained from these studies are crucial for understanding the physical behavior and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactions involving this compound derivatives have been investigated, particularly their decomposition pathways. The photo and thermal decomposition of chlorodifluoroacetyl azide were studied, leading to the production of a new isocyanate species . The photolysis of chlorodifluoroacetyl isothiocyanate and isocyanate also yielded interesting decomposition products, providing insights into the stability and reactivity of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized through various spectroscopic methods and structural analyses. For example, the vapor pressure equations for chlorodifluoroacetyl isothiocyanate and isocyanate have been established, and their conformational properties have been analyzed using vibrational spectroscopy and quantum chemical calculations . The Reformatskii-type reactions of chlorodifluoroacetic acid derivatives have also been explored, highlighting the potential of chlorodifluoroacetic acid as a starting material for synthesizing fluorine-containing molecules .
Scientific Research Applications
Gas Phase Structures
- Study Findings: Chlorodifluoroacetyl chloride's geometric structures were determined using gas electron diffraction. The study revealed the conformation of the molecule, including the orientation of chlorine atoms and the C=O double bond. This knowledge is crucial for understanding the chemical behavior of this compound in the gas phase (Gobbato et al., 1996).
Nuclear Quadrupole Coupling
- Study Findings: Ab initio calculations predicted stable conformers of this compound, aiding in the understanding of molecular structures and nuclear quadrupole coupling constants. This research helps in analyzing molecular spectra, which is important for various applications in spectroscopy and molecular identification (Grubbs et al., 2010).
Synthesis and Characterization
- Study Findings: this compound was used in the synthesis of chlorodifluorothioacetic acid. This study provides insights into new chemical syntheses and the characterization of novel compounds, expanding the potential applications of this compound in chemical synthesis (Erben et al., 2007).
Conformational Stability and Vibrational Assignment
- Study Findings: The study of this compound's conformational stability and barriers to internal rotation enhances the understanding of its physical and chemical properties. Such information is vital for predicting its behavior in various chemical environments (Durig et al., 1994).
Isothiocyanate Derivatives
- Study Findings: this compound was used in the synthesis of isothiocyanate derivatives. This research contributes to the development of new chemical compounds and aids in expanding the applications of this compound in organic synthesis (Ramos et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Chlorodifluoroacetyl Chloride (CAS# 354-24-5) is a chemical compound that belongs to the class of acyl chlorides . Its primary targets are various organic compounds in chemical synthesis processes . It acts as an acylating agent, introducing the acetyl group into these organic compounds .
Mode of Action
The mechanism of action in chemical synthesis is based on the reaction between this compound and the target compound, resulting in the formation of a new chemical compound . This compound is also utilized in the production of certain pesticides .
Biochemical Pathways
This compound is involved in the chlorodifluoromethylation reaction mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride . Allylic and amino-chlorodifluoromethylations of alkenes proceed well with the combination of this reagent, a Cu (II) catalyst, and a pyridine additive .
Pharmacokinetics
It’s known that this compound is sparingly soluble in water , which may affect its bioavailability.
Result of Action
The result of this compound’s action is the formation of new chemical compounds through acylation . In the context of pesticide production, it acts as a precursor for the synthesis of specific pesticide molecules .
Action Environment
This compound appears as a colorless liquid with a pungent odor . It may release toxic fumes when exposed to high temperatures . Therefore, it’s important to handle this chemical with caution to prevent any harm to human health and the environment . It should be stored in a cool and dry place .
properties
IUPAC Name |
2-chloro-2,2-difluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPWOLJQERBBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059864 | |
| Record name | Chlorodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354-24-5 | |
| Record name | 2-Chloro-2,2-difluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodifluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)









